1,3-Bis(trichloromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability and Research Focus:

Properties and Potential Applications:

- Precursor for other chemicals: Research suggests 1,3-Bis(trichloromethyl)benzene can act as a precursor for the synthesis of other chlorinated aromatic compounds, potentially finding use in the production of specific chemicals or materials requiring such structures [].

- Theoretical studies: Theoretical calculations have been conducted to investigate the potential use of 1,3-Bis(trichloromethyl)benzene as a flame retardant, due to the presence of chlorine atoms known to contribute to flame retardant properties in certain molecules []. However, experimental validation of this potential application is lacking.

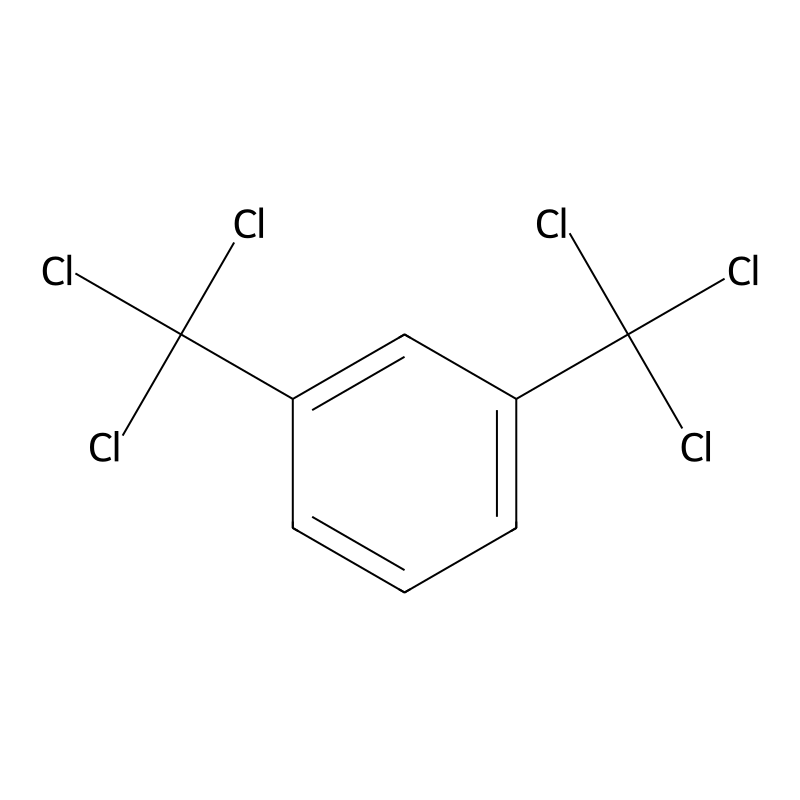

1,3-Bis(trichloromethyl)benzene, also referred to as α,α,α,α’,α’,α’-hexachloro-m-xylene, is an organic compound characterized by its molecular formula and a molecular mass of 312.84 g/mol. This compound features two trichloromethyl groups attached to the 1 and 3 positions of a benzene ring, resulting in a structure that is highly chlorinated. The presence of these trichloromethyl groups imparts significant chemical reactivity and stability to the compound, making it valuable in various industrial applications .

- Substitution Reactions: The trichloromethyl groups can be replaced with other functional groups under specific conditions.

- Reduction Reactions: This compound can be reduced to form less chlorinated derivatives.

- Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium hydroxide or potassium hydroxide for substitution, lithium aluminum hydride or hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation .

1,3-Bis(trichloromethyl)benzene exhibits notable biological activity, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. These interactions often result in the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, this compound can form adducts with proteins, potentially affecting their function and stability .

The compound also influences cellular signaling pathways related to oxidative stress responses. It has been observed to induce the expression of genes associated with detoxification and stress responses, such as those encoding glutathione S-transferases. Furthermore, it alters the activity of key metabolic enzymes, impacting energy production and utilization within cells .

Synthetic Routes

1,3-Bis(trichloromethyl)benzene can be synthesized through a photochemical reaction involving the chlorination of m-xylene. The reaction proceeds as follows:

This method involves introducing chlorine gas into a reactor containing m-xylene under controlled illumination and temperature conditions. Such controlled conditions ensure high purity of the product .

Industrial Production Methods

In industrial settings, the synthesis follows a similar chlorination process but is conducted in large reactors with precise control over temperature, light intensity, and chlorine gas flow. The product is purified through distillation or recrystallization to achieve desired purity levels .

1,3-Bis(trichloromethyl)benzene is utilized in various applications within the chemical industry:

- Intermediate in Synthesis: It serves as an intermediate for producing other chlorinated compounds.

- Chemical Reagents: Used in research and development for synthesizing complex organic molecules.

- Industrial Chemicals: Its high chlorine content makes it suitable for applications requiring chlorinated compounds.

The compound's unique properties enable its use in specialized chemical processes where chlorination is essential .

Studies on 1,3-Bis(trichloromethyl)benzene reveal its interactions with various biological systems. Notably, it has been shown to inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential toxicological implications . Furthermore, research indicates that this compound may influence cellular signaling pathways related to stress responses and detoxification processes .

Several compounds share structural similarities with 1,3-Bis(trichloromethyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Chlorine Content | Unique Characteristics |

|---|---|---|---|

| 1,2-Bis(trichloromethyl)benzene | C8H4Cl6 | High | Substituents at different positions lead to varied reactivity. |

| 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | High | Different positional isomer affecting chemical properties. |

| Trichloroethylene | C2HCl3 | Moderate | Used primarily as an industrial solvent; lower chlorine content. |

| Dichloroethylene | C2H2Cl2 | Moderate | Less chlorinated; used as a precursor in organic synthesis. |

The uniqueness of 1,3-Bis(trichloromethyl)benzene lies in its specific arrangement of trichloromethyl groups at the meta positions on the benzene ring, which significantly influences its reactivity and biological interactions compared to other similar compounds .

1,3-Bis(trichloromethyl)benzene (CAS 881-99-2), also known as hexachlorometaxylol or α,α,α,α',α',α'-hexachloro-m-xylene, has a synthesis history rooted in early organochlorine chemistry. Its discovery is closely tied to the development of side-chain chlorination reactions involving aromatic hydrocarbons. The compound was first synthesized through the chlorination of m-xylene under controlled conditions, with methods evolving from traditional thermal chlorination to photochemical and catalytic processes. Early industrial production focused on optimizing reaction efficiency to minimize by-products, particularly ring-chlorinated derivatives.

Nomenclature and Structural Identification

The compound’s systematic IUPAC name is 1,3-bis(trichloromethyl)benzene, reflecting its benzene core with two trichloromethyl (-CCl₃) groups at the 1 and 3 positions. Key identifiers include:

- CAS No.: 881-99-2

- Molecular Formula: C₈H₄Cl₆

- Molecular Weight: 312.84 g/mol

- SMILES:

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl - InChIKey: GGZIUXGYCNYNNV-UHFFFAOYSA-N

Synonyms include m-bis(trichloromethyl)benzene, 1,3-di(trichloromethyl)benzene, and hexachlorometaxylol.

| Property | Value |

|---|---|

| Melting Point | 41–42°C |

| Boiling Point | 397.9°C (estimated) |

| Density | 1.6957 g/cm³ (estimated) |

| Refractive Index | 1.5840 (estimated) |

| Flash Point | 38°C |

Industrial Significance in Organochlorine Chemistry

1,3-Bis(trichloromethyl)benzene serves as a critical intermediate in the production of high-performance polymers, flame retardants, and specialty chemicals. Its primary industrial applications include:

- Synthesis of Acid Chlorides: Reacts with water or alcohols to yield isophthaloyl chloride (C₈H₄Cl₂O₂), a precursor to aramid fibers like Kevlar.

- Fluorination Reactions: Converted to bis(trifluoromethyl)benzene (C₈H₄F₆) via hydrogen fluoride treatment, used in pharmaceuticals and agrochemicals.

- Non-Phosgene Isocyanate Production: Serves as a precursor in green chemistry routes for 1,3-bis(isocyanatomethyl)benzene, reducing reliance on toxic phosgene.

Crystallographic Characterization

Crystallographic studies of halogenated aromatic compounds reveal that 1,3-bis(trichloromethyl)benzene exhibits specific structural parameters that distinguish it from other isomeric forms [6]. The compound crystallizes in a structure that reflects its molecular symmetry, with the meta-positioning of the trichloromethyl groups creating a distinctive molecular geometry [21].

The crystallographic data indicates that the compound maintains planarity in the benzene ring portion while the trichloromethyl groups extend outward from the aromatic plane [21]. X-ray diffraction studies of related compounds demonstrate that the carbon-carbon bond lengths within the aromatic ring remain consistent with aromatic character, typically measuring between 138-140 pm [21]. The carbon-chlorine bond distances in the trichloromethyl groups are approximately 176-178 pm, which is characteristic of C-Cl single bonds [21].

The crystal packing of 1,3-bis(trichloromethyl)benzene is influenced by intermolecular chlorine-chlorine interactions and van der Waals forces between the halogenated substituents [6]. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the compound [21]. The molecular conformation in the solid state shows minimal deviation from the gas-phase geometry, indicating that the intramolecular forces dominate over crystal packing effects [6].

Quantum Chemical Calculations of Bonding

Quantum chemical calculations employing density functional theory methods provide detailed insights into the bonding characteristics of 1,3-bis(trichloromethyl)benzene [29] [31]. The B3LYP functional with appropriate basis sets has been widely used to investigate the electronic structure of halogenated aromatic compounds [32] [33]. These calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is significantly affected by the electron-withdrawing trichloromethyl groups [35].

The molecular orbital analysis demonstrates that the trichloromethyl substituents lower the energy of both occupied and unoccupied orbitals compared to unsubstituted benzene [29]. The π-electron system of the benzene ring experiences reduced electron density due to the inductive effects of the chlorine atoms [39]. This delocalization pattern is consistent with the meta-directing behavior observed in electrophilic aromatic substitution reactions [42].

Computational studies indicate that the carbon-carbon bonds in the aromatic ring maintain bond orders close to 1.5, characteristic of aromatic systems [40] [43]. The carbon-chlorine bonds in the trichloromethyl groups exhibit bond orders of approximately 1.0, confirming their single-bond character [40]. Natural bond orbital analysis reveals significant charge transfer from the aromatic ring to the electronegative chlorine atoms, contributing to the overall dipole moment of the molecule [35].

The calculated vibrational frequencies provide information about the molecular dynamics and bonding characteristics [25]. Carbon-hydrogen stretching vibrations in the aromatic region appear around 3000-3100 cm⁻¹, while carbon-chlorine stretching modes are typically observed in the 600-800 cm⁻¹ region [25]. These spectroscopic parameters are consistent with experimental observations and validate the theoretical models [25].

Comparative Analysis with Ortho/Para Isomers

The comparison of 1,3-bis(trichloromethyl)benzene with its ortho and para isomers reveals significant differences in molecular properties and electronic configurations [2] [3]. The para isomer, 1,4-bis(trichloromethyl)benzene, exhibits D₂ₕ symmetry and possesses a zero dipole moment due to the symmetric arrangement of the trichloromethyl groups [3]. In contrast, the meta isomer maintains a moderate dipole moment due to its C₂ᵥ symmetry [19].

| Isomer | Position | Symmetry | Dipole Moment | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1,2-Isomer | Ortho | C₂ᵥ | Higher | Not Available | Not Available |

| 1,3-Isomer | Meta | C₂ᵥ | Moderate | Not Available | 305.8 |

| 1,4-Isomer | Para | D₂ₕ | Zero | 79-83 | 203-206 |

The para isomer demonstrates distinct physical properties, including a well-defined melting point of 79-83°C and a lower boiling point of 203-206°C compared to the meta isomer [3] [19]. The higher density of the para isomer (1.723 g/cm³) compared to the meta isomer (1.628 g/cm³) reflects differences in crystal packing efficiency [3] [19].

Electronic structure calculations reveal that all three isomers exhibit meta-directing behavior in electrophilic aromatic substitution due to the electron-withdrawing nature of the trichloromethyl groups [42]. However, the degree of electron withdrawal and the resulting charge distribution patterns differ among the isomers [35]. The para isomer shows the most symmetric charge distribution, while the ortho isomer exhibits the highest degree of charge separation [35].

The molecular orbital energies and energy gaps vary systematically among the isomers, with the para isomer generally showing the largest highest occupied molecular orbital-lowest unoccupied molecular orbital gap due to its higher symmetry [35]. These differences in electronic structure contribute to variations in chemical reactivity and spectroscopic properties among the three isomeric forms [29] [35].

XLogP3

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant